Brevinin-1-OR7 is a member of the brevinin family of antimicrobial peptides, which are primarily derived from the skin secretions of certain frog species. These peptides exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. Brevinin-1-OR7 has gained attention due to its potential therapeutic applications against various bacterial infections.
Brevinin-1-OR7 is sourced from the skin secretions of the frog species Hylarana ornatissima. The synthesis and characterization of this peptide have been facilitated by advancements in peptide chemistry and bioinformatics, allowing for detailed analysis of its structure and function.
Brevinin-1-OR7 is classified as an antimicrobial peptide (AMP). AMPs are short, positively charged peptides that play crucial roles in the innate immune response across various organisms. They are known for their ability to disrupt microbial membranes, making them potential candidates for developing new antibiotics.
The synthesis of Brevinin-1-OR7 typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The specific steps include:
The synthesis conditions, such as temperature, pH, and solvent composition, are optimized to ensure proper folding and activity of the peptide. The final product is lyophilized for storage and further analysis.
Brevinin-1-OR7 consists of a sequence of amino acids that contribute to its helical structure, which is essential for its biological activity. The secondary structure is typically characterized by a predominant alpha-helical conformation.
The molecular formula and mass of Brevinin-1-OR7 can be determined through techniques like mass spectrometry. For example, the molecular weight is approximately 2,200 Da. Structural analysis often employs circular dichroism spectroscopy to confirm the helical content and stability under various conditions .
Brevinin-1-OR7 primarily interacts with microbial membranes through electrostatic interactions due to its positive charge. This interaction leads to membrane disruption, resulting in cell lysis.
The mechanism involves:
The action mechanism of Brevinin-1-OR7 involves several steps:
Studies have shown that Brevinin-1-OR7 exhibits significant antibacterial activity against various strains, including multidrug-resistant bacteria . The minimum inhibitory concentration values indicate its potency in inhibiting bacterial growth.
Brevinin-1-OR7 is generally soluble in aqueous solutions at physiological pH but may exhibit varying stability under different ionic strengths and temperatures. Its solubility can be influenced by modifications such as C-terminal amidation.
The chemical properties include:
Brevinin-1-OR7 has several scientific uses:
Brevinin-1 peptides, including Brevinin-1-OR7, originate from a conserved genomic architecture characterized by a tripartite precursor system. The biosynthetic pathway involves a prepropeptide structure comprising three distinct domains: an N-terminal signal peptide, an acidic spacer domain enriched with glutamic and aspartic residues, and the C-terminal mature antimicrobial peptide. This organizational paradigm is evolutionarily conserved across Ranidae frogs, facilitating rapid post-translational processing and secretion of active peptides through granular skin glands [2] [6]. The signal peptide domain exhibits remarkable conservation (∼70% identity) across the Brevinin superfamily, while the acidic spacer region demonstrates moderate variability that may influence protease recognition sites. In contrast, the mature peptide-encoding region displays significant sequence hypervariability—a hallmark of antimicrobial peptide evolution that enables functional diversification against rapidly adapting pathogens [3].
Table 1: Conserved Domains in Brevinin Precursor Proteins
Precursor Domain | Structural Features | Functional Significance | Conservation Level |
---|---|---|---|
Signal Peptide (20-22 aa) | Hydrophobic α-helical structure | Directs nascent peptide to secretory pathway | High (∼70% identity) |
Acidic Spacer (20-40 aa) | Enriched with Glu/Asp residues | Prevents premature activation; protease recognition | Moderate (∼50% identity) |
Mature Peptide (24-34 aa) | Variable core + conserved C-terminus | Antimicrobial activity domain | Low (hypervariable region) |
Rana Box Motif (C-terminal) | Disulfide-bridged heptapeptide | Structural stability; membrane interaction | High in most lineages |
Transcriptomic analyses reveal that Brevinin genes undergo tissue-specific expression regulated by evolutionary pressures from skin microbiota. The mature Brevinin-1-OR7 domain is liberated from its precursor via proteolytic cleavage at monobasic or dibasic processing sites flanking the mature peptide sequence. This processing mechanism enables rapid generation of diverse antimicrobial compounds from a single precursor transcript, representing an efficient host defense strategy [3] [10].
Phylogenetic reconstruction of Brevinin-1 peptides reveals distinct clades corresponding to ranid frog speciation events. Maximum likelihood analyses based on 127 Brevinin-1 sequences demonstrate that Hoplobatrachus and Hylarana lineages share a recent common ancestor, evidenced by high sequence similarity (>85%) between Brevinin-1-OR7 orthologs. The molecular phylogeny supports the monophyly of Eurasian and North American ranid clusters, with Japanese brown frogs (Rana dybowskii) forming a sister clade to Chinese Hoplobatrachus species [9] [10].
The sequence alignment of Brevinin-1 peptides shows four invariant residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) maintained across 350 million years of anuran radiation. Positional conservation of these residues suggests essential structural or functional roles, particularly the cysteine residues that form the disulfide bridge in the characteristic Rana box motif. Bayesian divergence dating indicates that major Brevinin-1 diversification events coincided with the Cretaceous-Tertiary boundary, potentially as an adaptive response to emerging fungal pathogens during ecosystem reorganization [2] [6].
Table 2: Phylogenetic Distribution of Brevinin-1 Peptides
Frog Lineage | Representative Species | Sequence Identity to Brevinin-1-OR7 | Unique Molecular Features |
---|---|---|---|
Hoplobatrachinae | Hoplobatrachus rugulosus | 100% (reference) | FLGALFKVASKLVPAAICSISKKC motif |
Hylaranae | Hylarana latouchii | 92-95% | Single amino acid substitutions at position 7 |
Japanese Brown Frogs | Rana dybowskii | 78-82% | Pro¹⁴ kink formation; C-terminal amidation |
European Brown Frogs | Rana dalmatina | 65-70% | 17-aa truncated form with conserved cysteines |
North American Ranids | Rana pipiens | 60-65% | Extended C-terminal domain |
Cladistic patterns further reveal that geographic isolation drives molecular divergence, with European Rana temporaria and Rana dalmatina exhibiting greater sequence divergence from Asian counterparts than expected from mitochondrial DNA phylogenies. This discordance suggests potential pathogen-driven selection pressure on Brevinin-1 genes operating independently of neutral evolutionary processes [4] [9].
The Brevinin-1 family exhibits extraordinary molecular diversity generated through repeated gene duplication events followed by divergent evolution. Genomic analyses of Rana grahami reveal up to seven distinct Brevinin-1 isoforms within a single species, with pairwise sequence identities as low as 42% [5]. This hypervariability primarily localizes to the central hydrophilic domain (residues 10-17), which experiences positive Darwinian selection (dN/dS > 3.5) as measured by codon substitution models. The N-terminal signal peptide and C-terminal Rana box maintain strong purifying selection (dN/dS < 0.3), preserving essential biosynthetic and structural functions [2] [6].
Mechanistically, Brevinin diversification involves both tandem duplications and retrotransposition events. Processed pseudogenes are frequently detected in ranid genomes, suggesting ongoing molecular evolution through the "birth-and-death" model. Novel isoforms arise primarily through point mutations rather than recombination, with substitution rates highest at residues contacting microbial membranes [3]. Functional studies demonstrate that even single residue changes significantly alter antimicrobial specificity—for example, a Lys→Glu substitution at position 7 in Brevinin-1GRe increases activity against Pseudomonas aeruginosa 4-fold while reducing hemolytic effects [5].
Table 3: Brevinin-1 Isoform Diversity in Select Ranid Species
Frog Species | Isoforms Identified | Variable Positions | Functional Consequences |
---|---|---|---|
Rana grahami | Brevinin-1GRa, 1GRb, 1GRc | Positions 4, 9, 13, 15 | 8-fold MIC difference against E. coli |
Rana dybowskii | Brevinin-1DY a-e | Positions 5-15 loop region | Altered hemolytic activity (LD₅₀ 40-120μM) |
Hoplobatrachus rugulosus | Brevinin-1GHa, 1GHd | Position 3 (Gly/Ala) | Enhanced LPS binding in 1GHd variant |
Rana dalmatina | Brevinin-1Da | 17-aa truncation | Retained activity despite Rana box modification |
The evolutionary trajectory of Brevinin-1-OR7 exemplifies this diversification pattern. Comparative genomics identifies three paralogous genes within the Hoplobatrachus rugulosus genome, each encoding precursors with 85-92% sequence identity but mature peptides differing at four solvent-exposed residues. This intragenomic radiation enables broad-spectrum antimicrobial coverage through complementary mechanisms of action, representing a remarkable evolutionary strategy for pathogen defense [1] [10].
The Rana box (Cys¹⁸-Xaa₄-Lys/Arg²³-Cys²⁴) constitutes a signature structural motif conserved across 92% of known Brevinin-1 peptides. Biochemical studies demonstrate that the disulfide-constrained cyclic heptapeptide adopts a hairpin-like structure that enhances membrane insertion capability. Despite overall sequence hypervariability, the Rana box maintains invariant cysteine spacing and amphipathic character across 350 million years of anuran evolution, suggesting indispensable functional roles [2] [6].
The evolutionary persistence of this motif is particularly remarkable given evidence of its dispensability in certain lineages. Rana okinavana produces Brevinin-2 isoforms lacking cysteines entirely, instead featuring C-terminal amidation that preserves antimicrobial efficacy. Similarly, Rana dalmatina expresses a truncated Brevinin-1Da (ILPLLLGKVVCAITKKC) where the Rana box is partially deleted yet retains measurable activity against Staphylococcus aureus (MIC 7μM) [4]. These exceptions demonstrate that while the Rana box enhances stability, it is not absolutely required for function.
Table 4: Structural and Functional Variation in Rana Box Motifs
Species | Peptide | Rana Box Sequence | Disulfide Bond | MIC S. aureus (μM) |
---|---|---|---|---|
Rana brevipoda | Brevinin-1 | CKITKKC | Yes | 5.2 |
Rana dalmatina | Brevinin-1Da | CAITKKC | Yes (partial) | 7.0 |
Hoplobatrachus rugulosus | Brevinin-1GHd | CISKKC | Yes | 3.8 |
Rana okinavana | Brevinin-2O | None (amidated) | No | 12.5 |
Hylarana latouchii | Nigrocin-HL | CGLGLLC | Yes | 6.3 |
Molecular dynamics simulations reveal that the Rana box stabilizes the C-terminal α-helix through hydrophobic clustering and hydrogen bond networking. This structural stabilization extends the peptide half-life in serum from <30 minutes to >4 hours compared to linear analogs. Experimental mutagenesis studies confirm that Rana box elimination reduces thermal stability by 15-20°C while maintaining antimicrobial activity against certain Gram-positive bacteria [7]. This suggests the motif's evolutionary conservation may relate more to in vivo stability requirements than direct microbicidal function.
The Brevinin-1-OR7 lineage exhibits exceptional Rana box conservation (CISKKC) across 12 related species, with only conservative lysine→arginine substitutions observed in isolated island populations. This sequence stability contrasts with the hypervariable N-terminal domain and suggests co-evolution with host proteolytic systems. Such conservation patterns underscore the dual evolutionary pressures acting on antimicrobial peptides: innovation for pathogen recognition versus conservation for structural integrity and resistance to host degradation [4] [7] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8